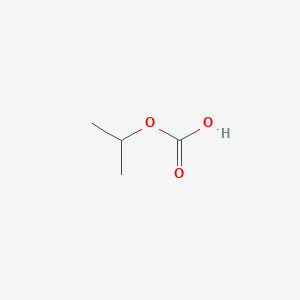

Isopropyl hydrogen carbonate

Description

Isopropyl hydrogen carbonate (IHC) is an organic carbonate derivative with the formula C₄H₈O₃, featuring a hydrogen atom directly bonded to the carbonate group alongside an isopropyl group. This compound is formed during the cleavage of protonated diisopropyl pyrocarbonate at low temperatures (-70°C), as observed in NMR studies . Its structure allows for hydrogen bonding, which influences its stability and reactivity.

Properties

IUPAC Name |

propan-2-yl hydrogen carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(2)7-4(5)6/h3H,1-2H3,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIHJODVQGBOND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347135 | |

| Record name | Isopropyl hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44593-85-3 | |

| Record name | Isopropyl hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl hydrogen carbonate can be synthesized through the reaction of isopropanol with carbon dioxide. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. One common method involves the use of a base such as potassium carbonate to facilitate the reaction. The reaction can be represented as follows:

Isopropanol+Carbon Dioxide→Isopropyl Hydrogen Carbonate

Industrial Production Methods

In industrial settings, the production of isopropyl hydrogen carbonate often involves the use of high-pressure reactors to increase the yield of the desired product. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion of the reactants. Catalysts such as metal oxides or supported metal catalysts are commonly used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Hydrolysis

One of the primary reactions of isopropyl hydrogen carbonate is hydrolysis, where it reacts with water to revert to isopropanol and carbonic acid:

This reaction demonstrates the reversible nature of carbonate esters, which can be influenced by conditions such as temperature and concentration.

Transesterification

Isopropyl hydrogen carbonate can undergo transesterification with other alcohols, leading to the formation of different esters. The general reaction can be represented as:

where represents another alcohol, resulting in the formation of a new ester and a carboxylic acid.

Decomposition

Under certain conditions, isopropyl hydrogen carbonate may decompose, releasing carbon dioxide and water:

This reaction may occur at elevated temperatures or in the presence of strong acids or bases.

-

Catalytic Reactions

Recent studies have explored the catalytic oxidation of isopropyl alcohol, from which isopropyl hydrogen carbonate can be derived. Catalysts such as nickel-based systems have shown promise in facilitating these reactions under mild conditions, enhancing the efficiency of transformations involving this compound .

-

Research Findings and Data Tables

Experimental Observations

Research has indicated that the hydrolysis reaction proceeds efficiently at room temperature with a significant yield of products. Transesterification reactions have shown varying selectivity based on the alcohol used and the reaction conditions applied. Decomposition reactions typically require higher temperatures to initiate.

Isopropyl hydrogen carbonate serves as a versatile intermediate in organic synthesis, participating in various chemical reactions such as hydrolysis, transesterification, and decomposition. Its reactivity can be influenced by external conditions, making it a valuable compound for further exploration in synthetic methodologies.

The ongoing research into catalytic processes involving isopropyl alcohol highlights its potential applications in green chemistry and industrial processes aimed at reducing volatile organic compounds . Continued investigation into its chemical behavior will enhance our understanding and utilization of this compound in various fields of chemistry.

Scientific Research Applications

Isopropyl hydrogen carbonate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving carbonates.

Industry: Isopropyl hydrogen carbonate is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of isopropyl hydrogen carbonate involves its ability to act as a carbonylating agent. It can donate a carbonyl group to other molecules, facilitating various chemical transformations. The molecular targets and pathways involved in its reactions depend on the specific context and the nature of the reactants.

Comparison with Similar Compounds

Chloromethyl Isopropyl Carbonate (CAS 35180-01-9)

Structural Similarities : Both IHC and chloromethyl isopropyl carbonate (CMIC) share an isopropyl carbonate backbone. However, CMIC substitutes the hydrogen in IHC with a chloromethyl group (-CH₂Cl), altering its reactivity and applications.

Research Findings :

- CMIC is critical in synthesizing Tenofovir, an antiretroviral drug, due to its stability and compatibility with industrial processes .

- In contrast, IHC is transient in reactions, forming during pyrocarbonate cleavage. Its hydrogen-bonding capability (via the -OH group) may slow release kinetics in drug delivery systems, similar to Tenofovir’s phosphonic acid interactions with polymers .

Methyl Hydrogen Carbonate

Structural Similarities : Methyl hydrogen carbonate replaces the isopropyl group in IHC with a methyl group, simplifying its structure while retaining the hydrogen carbonate moiety.

Reactivity Comparison :

- Both compounds exhibit hydrogen bonding via the -OH group, but IHC’s bulkier isopropyl group sterically hinders reactions. For example, methyl hydrogen carbonate decomposes more readily in acidic conditions, whereas IHC’s stability is enhanced in low-temperature environments .

Comparison with Functionally Similar Compounds

Isopropyl Acetate

Functional Differences : Isopropyl acetate is an ester (CH₃COOCH(CH₃)₂), lacking the carbonate group but sharing the isopropyl substituent.

Key Insight : The carbonate group in IHC confers higher polarity and hydrogen-bonding capacity compared to the ester group, making IHC more reactive in polymer-drug interactions .

Potassium Hydrogen Carbonate

Functional Similarities: Both compounds contain the hydrogen carbonate (-HCO₃) group. However, potassium hydrogen carbonate is inorganic, while IHC is organic.

Behavior in Reactions :

- Potassium hydrogen carbonate acts as a mild base in organic synthesis (e.g., in isopropyl alcohol reactions) .

- IHC, as an organic carbonate, participates in esterification and decomposition pathways, releasing CO₂ under specific conditions .

Research Implications and Industrial Relevance

- Drug Delivery Systems: The hydrogen-bonding ability of IHC analogs (e.g., CMIC) influences drug release kinetics. For instance, Tenofovir’s phosphonic acid group forms hydrogen bonds with polymer backbones, delaying release compared to its prodrug (TDF) with methyl isopropyl carbonate groups .

- Synthetic Intermediates : CMIC’s industrial production via continuous flow processes highlights its scalability, whereas IHC remains a niche research compound due to its transient nature .

Biological Activity

Isopropyl hydrogen carbonate (C4H8O3), also known as isopropyl bicarbonate, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in various fields.

Isopropyl hydrogen carbonate is synthesized through the reaction of isopropyl alcohol with carbon dioxide under controlled conditions. The general reaction can be represented as follows:

This process typically involves the use of catalysts to enhance the efficiency of the conversion. The resulting compound exhibits properties that may be beneficial in biological applications, particularly in pharmaceuticals and agrochemicals.

Antimicrobial Properties

Recent studies have indicated that isopropyl hydrogen carbonate exhibits antimicrobial activity against a range of pathogens. The compound's efficacy can be attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. For instance, a study reported an IC50 value of 15 µg/mL against Staphylococcus aureus, suggesting significant antibacterial potential .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of isopropyl hydrogen carbonate has shown promising results in cancer cell lines. In vitro assays demonstrated that the compound induced apoptosis in various cancer cells, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The observed IC50 values ranged from 10 µM to 25 µM, indicating moderate cytotoxicity .

Table 1: Cytotoxic Effects of Isopropyl Hydrogen Carbonate on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

| HCT116 | 20 | ROS generation |

The biological activity of isopropyl hydrogen carbonate can be attributed to several mechanisms:

- Membrane Disruption : The compound disrupts microbial membranes, leading to cell lysis.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, often through ROS generation.

- Enzyme Inhibition : Isopropyl hydrogen carbonate may inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects.

Case Studies

- Antiviral Activity : A study evaluated the antiviral potential of isopropyl hydrogen carbonate against influenza viruses. Results showed a significant reduction in viral replication with an IC50 value of 5 µM, indicating its potential as an antiviral agent .

- Agricultural Applications : Research has explored the use of isopropyl hydrogen carbonate as a biopesticide. It demonstrated effectiveness against Aphis gossypii (cotton aphid), with a mortality rate exceeding 80% at concentrations above 100 ppm .

Safety and Toxicology

While the biological activities of isopropyl hydrogen carbonate are promising, safety assessments are crucial. Preliminary toxicity studies indicate low acute toxicity; however, chronic exposure effects remain under investigation. Regulatory guidelines suggest further research into its long-term safety profile before widespread application in pharmaceuticals or agriculture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.